

The Evolution of Karrikinolide Response in Plants: From Ancient Origins to Ecological Adaptation

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Compound of Interest

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Abstract

The ability of plants to perceive **karrikinolides** (KARs), butenolide compounds found in smoke from burnt vegetation, is a fascinating example of evolutionary adaptation. This response is mediated by the α/β -hydrolase receptor KARRIKIN INSENSITIVE2 (KAI2). Phylogenetic and functional studies reveal that the KAI2 signaling pathway is ancient, predating the evolution of fire-adapted ecosystems and even land plants themselves. Its origin lies in a pathway that likely perceives an unknown endogenous hormone, termed KAI2 Ligand (KL), which regulates fundamental aspects of plant development. A pivotal gene duplication event in the ancestor of seed plants gave rise to DWARF14 (D14), the receptor for strigolactones (SLs), another class of butenolide hormones. This established a parallel signaling system that shares core components but governs distinct developmental outputs. This guide details the evolutionary trajectory of the KAI2/D14 gene family, the functional divergence of its components, and the experimental methodologies used to elucidate this complex signaling network.

Evolutionary History of the KAI2/D14 Receptor Family

The core of the **karrikinolide** response lies in the KAI2/D14 family of α/β -hydrolase proteins. Phylogenetic analyses have been instrumental in reconstructing their evolutionary history.

Ancient Origins and the KAI2 Ligand (KL) Hypothesis

KAI2 homologs are highly conserved and found throughout land plants, with origins tracing back to charophyte green algae.^{[1][2][3]} This ancient lineage suggests that the primary function of KAI2 is not the perception of smoke-derived karrikins, a feature of specific ecological niches, but rather the perception of an endogenous signal, the yet-unidentified KAI2 Ligand (KL).^{[1][3][4][5]} The conserved developmental phenotypes of *kai2* mutants across diverse species, such as altered seed germination and seedling photomorphogenesis, support the existence of a fundamental role for KL in plant development.^[1]

Gene Duplication and the Birth of Strigolactone Perception

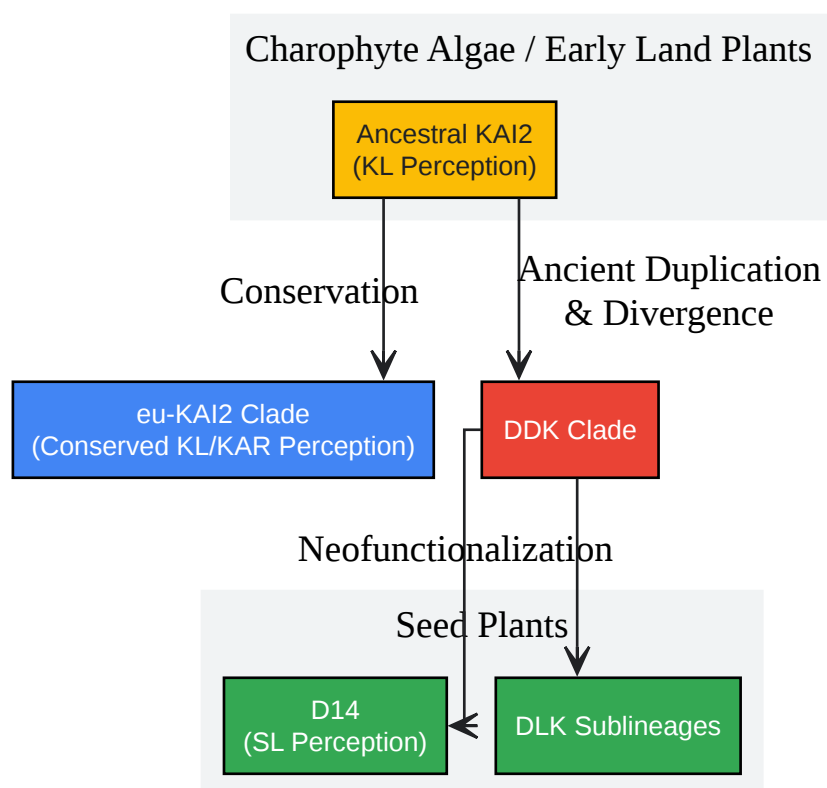
A critical juncture in the evolution of this signaling system was a gene duplication event in an ancestral KAI2 gene prior to the divergence of seed plants (spermatophytes).^{[1][4][6]} This duplication gave rise to the D14 lineage, which evolved to perceive strigolactones (SLs), a class of hormones that regulate shoot branching, root architecture, and symbiotic interactions.^{[4][6][7]}

Phylogenetic analyses of the D14/KAI2 family from numerous land plants and charophyte algae show a clear divergence into two primary super-clades that occurred early in land plant evolution^{[8][9][10]}:

- eu-KAI2 clade: This lineage contains the highly conserved, canonical KAI2 sequences.
- DDK (D14/DLK2/KAI2) clade: This is a more diverse lineage that includes the D14 strigolactone receptors and other related proteins like DWARF14-LIKE2 (DLK2).^[10]

This evolutionary path indicates that KAI2-dependent signaling is ancestral, and SL perception via D14 is a derived trait in seed plants.^{[4][7]}

Mandatory Visualization: Evolutionary Pathway of KAI2/D14 Receptors



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Caption: Evolutionary divergence of the KAI2/D14 receptor family.

The Core Signaling Pathway and its Components

Both karrikin and strigolactone signaling pathways converge on a shared F-box protein, MORE AXILLARY GROWTH2 (MAX2), but utilize distinct receptors and downstream targets, leading to different physiological outcomes.^{[1][4][11]}

The canonical signaling cascade is as follows:

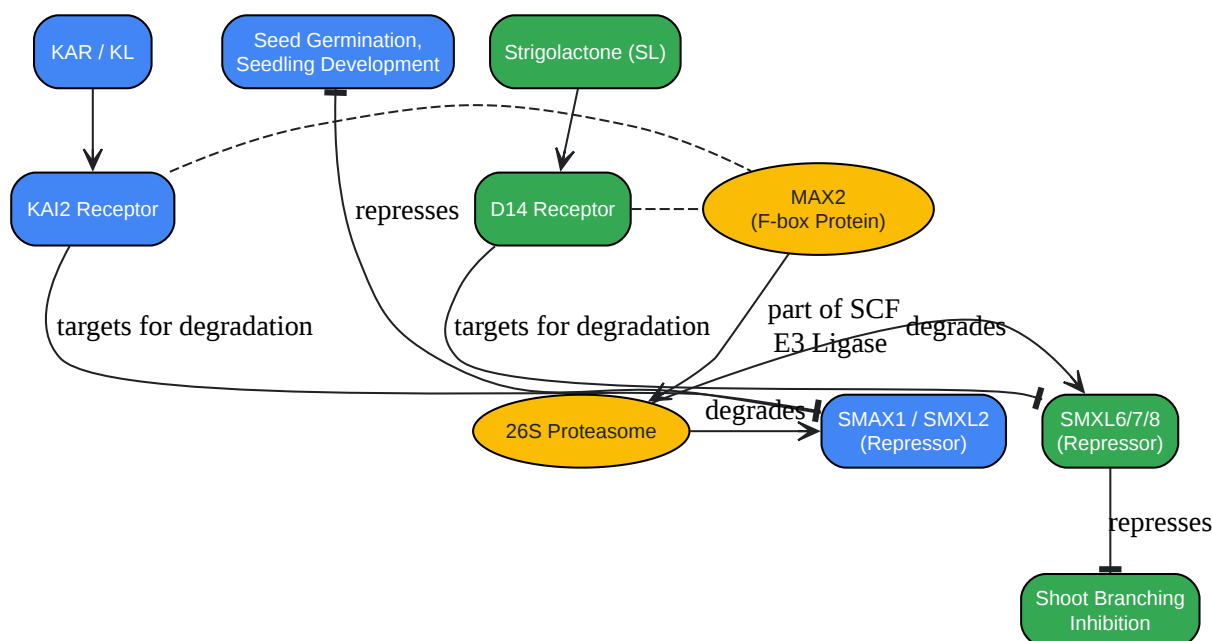
- Perception: The ligand (KAR/KL or SL) binds to its specific receptor (KAI2 or D14).
- Complex Formation: Ligand binding induces a conformational change in the receptor, promoting its interaction with the MAX2 F-box protein, which is part of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.^{[12][13][14][15]}

- Target Ubiquitination: The SCFMAX2 complex recruits specific members of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors.
- Degradation & Response: The targeted SMXL proteins are ubiquitinated and subsequently degraded by the 26S proteasome, derepressing downstream gene expression and triggering a physiological response.[12][14]

The specificity of the two pathways is maintained by the differential interactions between the receptors and their target SMXL proteins:

- KAR/KL Pathway: KAI2 interacts with MAX2 to target SMAX1 and SMXL2 for degradation.[5][10][12]
- SL Pathway: D14 interacts with MAX2 to target SMXL6, SMXL7, and SMXL8 (in Arabidopsis) for degradation.[13][16]

Mandatory Visualization: KAR/KL vs. SL Signaling Pathways



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Caption: Comparison of the Karrikin/KL and Strigolactone signaling pathways.

Functional Divergence and Ligand Specificity

While D14 and KAI2 are paralogs, they are not functionally interchangeable, highlighting their evolutionary specialization.^[13] This divergence is rooted in structural differences within their ligand-binding pockets.

Structural Basis of Perception

KAI2 and D14 are both α/β -hydrolases that possess a canonical catalytic triad (Ser-His-Asp).^[17] Crystal structures reveal a hydrophobic ligand-binding pocket.^{[18][19]} For SLs, perception by D14 involves not just binding but also enzymatic hydrolysis of the ligand.^[20] In contrast, early studies suggested KAI2 binds karrikins without hydrolysis, although more recent work has demonstrated that KAI2 also functions as a bona fide enzyme, with ligand cleavage being part of the signaling mechanism.^{[13][21]}

Substitutions of just a few amino acids within the ligand-binding pocket can dramatically alter ligand specificity and sensitivity.^{[13][22]} This provides a molecular mechanism for the rapid evolution of new receptor functions following gene duplication events, as seen in parasitic plants where KAI2 paralogs have evolved to specifically recognize host-derived SLs to trigger germination.^{[1][4]}

Data Presentation

Table 1: Ligand Hydrolysis by Pea (*Pisum sativum*) KAI2/D14 Homologs

This table summarizes the enzymatic activity of different receptors against stereoisomers of the synthetic strigolactone rac-GR24, demonstrating functional divergence.

Protein	Ligand Isomer	Hydrolysis Rate (%)	Citation
AtD14	GR245DS	89 ± 2	[13]
GR24ent-5DS	26 ± 1	[13]	
AtKAI2	GR245DS	nd	[13]
GR24ent-5DS	nd	[13]	
PsKAI2A	GR245DS	20 ± 2	[13]
GR24ent-5DS	nd	[13]	
PsKAI2B	GR245DS	71 ± 2	[13]
GR24ent-5DS	34 ± 1	[13]	
RMS3 (PsD14)	GR245DS	90 ± 1	[13]
GR24ent-5DS	17 ± 1	[13]	

Data are means ± SE

(n=3). nd = no

cleavage detected.

GR245DS is the

"natural"

stereoisomer.

Experimental Protocols

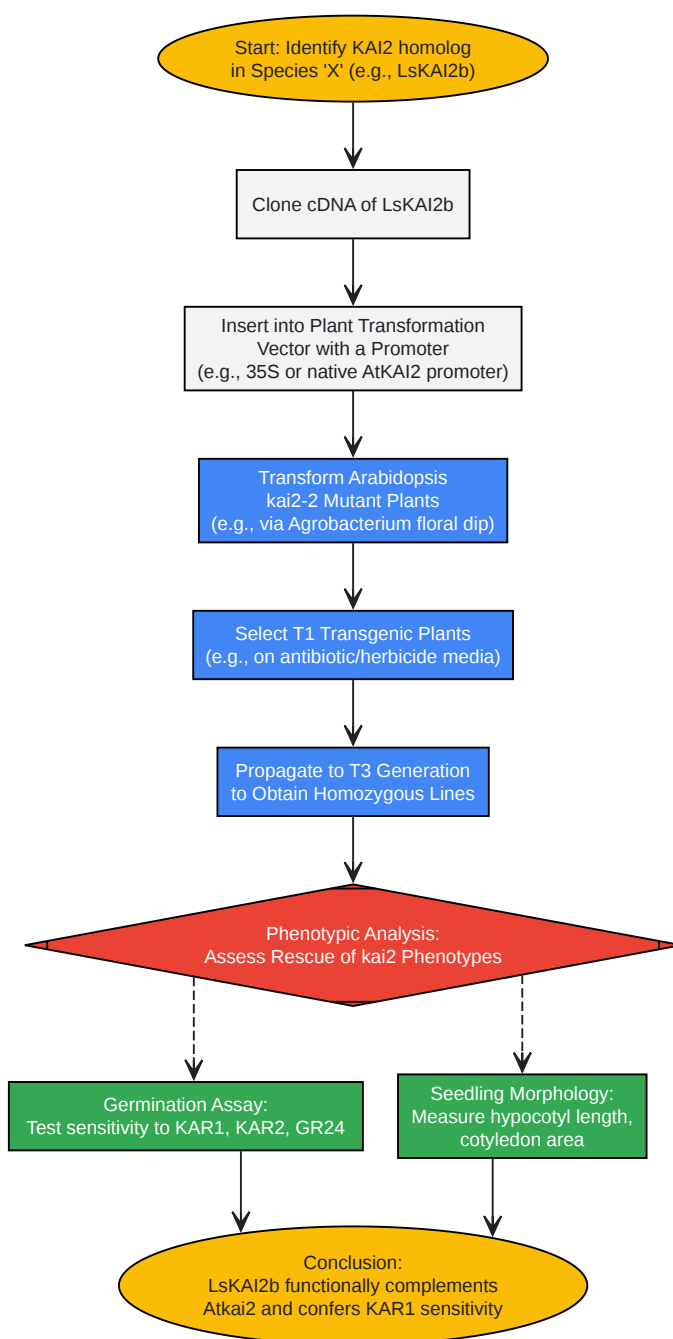
Phylogenetic Analysis of the D14/KAI2 Family

This protocol outlines a typical workflow for reconstructing the evolutionary history of the KAI2 gene family, as described in multiple studies.[\[6\]](#)[\[8\]](#)[\[13\]](#)

- **Sequence Retrieval:** Putative KAI2 and D14 protein sequences are collected from various plant genome databases (e.g., Phytozome, GenBank) using BLAST searches with known sequences like *Arabidopsis thaliana* KAI2 (AtKAI2).

- **Multiple Sequence Alignment:** The collected sequences are aligned using algorithms like MUSCLE or ClustalW to identify conserved regions and evolutionary relationships. This is often performed in software like MEGA or Geneious.[13]
- **Phylogenetic Inference:** An evolutionary tree is constructed from the alignment. Common methods include:
 - **Maximum Likelihood (ML):** This statistical method finds the tree topology that most likely explains the observed sequence data under a specific model of evolution (e.g., JTT, WAG). Software like PhyML, RAxML, or GARLI is used.[6][8]
 - **Bayesian Inference (BI):** This method uses Bayesian statistics to infer the posterior probability of a tree, providing a measure of confidence in the topology.
- **Tree Validation and Visualization:** The robustness of the tree topology is assessed using bootstrapping (for ML) or by examining posterior probabilities (for BI).[6] The final tree is visualized using tools like FigTree or iTOL.

Mandatory Visualization: Experimental Workflow for Cross-Species Complementation



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Caption: Workflow for testing KAI2 homolog function via complementation in Arabidopsis.

Ecological Context and Convergent Evolution

The widespread presence of KAI2-mediated signaling provided a pre-existing molecular toolkit that could be co-opted for new ecological functions. The evolution of smoke-stimulated germination is considered a case of convergent evolution, having appeared independently in

numerous plant lineages from fire-prone ecosystems.[23] These plants evolved the ability to recognize karrikins from smoke as a powerful germination cue, signaling a post-fire environment with reduced competition and increased nutrient availability.[4][23] This adaptation leverages the ancestral KAI2 pathway that originally evolved to perceive an endogenous signal.[21]

Conclusion and Future Perspectives

The evolution of **karrikinolide** response is a story of molecular duplication, neofunctionalization, and ecological adaptation. The ancestral KAI2 pathway, likely dedicated to an endogenous KL signal, provided the foundation for the evolution of strigolactone perception in seed plants and the independent evolution of smoke-induced germination in fire-following species. Key questions remain, most notably the identity of the endogenous KAI2 ligand(s). Identifying KL will be a major breakthrough, fully illuminating the ancestral function of this critical signaling pathway. Further comparative genomics and functional studies across a broader range of plant taxa will continue to unravel the subtleties of how this ancient signaling module has been tailored to meet diverse developmental and ecological needs.

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